molecular formula C17H29NO2 B14611998 N-Ethyl-3,7-dimethyl-9-(oxolan-2-YL)nona-2,6-dienamide CAS No. 60432-90-8

N-Ethyl-3,7-dimethyl-9-(oxolan-2-YL)nona-2,6-dienamide

Cat. No.: B14611998
CAS No.: 60432-90-8
M. Wt: 279.4 g/mol
InChI Key: XTGWCVNHXYNROB-UHFFFAOYSA-N
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Description

N-Ethyl-3,7-dimethyl-9-(oxolan-2-yl)nona-2,6-dienamide is a chemical compound known for its unique structure and properties. This compound features an ethyl group, two methyl groups, and an oxolan ring attached to a nona-2,6-dienamide backbone. Its distinct molecular arrangement makes it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3,7-dimethyl-9-(oxolan-2-yl)nona-2,6-dienamide typically involves multi-step organic reactions. The process begins with the preparation of the nona-2,6-dienamide backbone, followed by the introduction of the ethyl and methyl groups. The oxolan ring is then attached through a cyclization reaction. Common reagents used in these steps include ethyl halides, methyl halides, and cyclization agents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis systems are often employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3,7-dimethyl-9-(oxolan-2-yl)nona-2,6-dienamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

N-Ethyl-3,7-dimethyl-9-(oxolan-2-yl)nona-2,6-dienamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Ethyl-3,7-dimethyl-9-(oxolan-2-yl)nona-2,6-dienamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-3,7-dimethyl-9-(oxolan-2-yl)nona-2,6-dienamide: Similar structure with an additional ethyl group.

    N-Methyl-3,7-dimethyl-9-(oxolan-2-yl)nona-2,6-dienamide: Similar structure with a methyl group instead of an ethyl group.

Uniqueness

N-Ethyl-3,7-dimethyl-9-(oxolan-2-yl)nona-2,6-dienamide is unique due to its specific combination of functional groups and the presence of the oxolan ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

60432-90-8

Molecular Formula

C17H29NO2

Molecular Weight

279.4 g/mol

IUPAC Name

N-ethyl-3,7-dimethyl-9-(oxolan-2-yl)nona-2,6-dienamide

InChI

InChI=1S/C17H29NO2/c1-4-18-17(19)13-15(3)8-5-7-14(2)10-11-16-9-6-12-20-16/h7,13,16H,4-6,8-12H2,1-3H3,(H,18,19)

InChI Key

XTGWCVNHXYNROB-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C=C(C)CCC=C(C)CCC1CCCO1

Origin of Product

United States

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